molecular formula C6H4N2S B1254671 Thieno[3,2-d]pyrimidine CAS No. 272-68-4

Thieno[3,2-d]pyrimidine

Cat. No.: B1254671
CAS No.: 272-68-4
M. Wt: 136.18 g/mol
InChI Key: RBNBDIMXFJYDLQ-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidine is a heterocyclic compound that consists of a thiophene ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its structural similarity to purines, which are essential components of DNA and RNA. This compound derivatives exhibit a wide range of biological activities, making them valuable in drug discovery and development .

Scientific Research Applications

Thieno[3,2-d]pyrimidine derivatives have numerous scientific research applications, including:

Mechanism of Action

Thieno[3,2-d]pyrimidines have been identified as inhibitors of various biological targets. For example, some derivatives have been found to inhibit Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 . Others have been found to inhibit Bromodomain-Containing Protein 4 and Histone Deacetylase .

Future Directions

Thieno[3,2-d]pyrimidines have shown promise in various areas of research. For instance, they have been identified as potential inhibitors of Bromodomain-Containing Protein 4 and Histone Deacetylase, suggesting potential applications in cancer treatment . Additionally, new synthetic approaches to Thieno[3,2-d]pyrimidines are being explored, which could lead to the development of new derivatives with enhanced properties .

Biochemical Analysis

Biochemical Properties

Thieno[3,2-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound can modulate cAMP levels, thereby influencing various cellular processes. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, further highlighting its significance in biochemical reactions .

Cellular Effects

This compound exerts a range of effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, this compound has been shown to regulate the expression of genes involved in inflammatory responses, thereby modulating cellular responses to inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. This compound binds to the active site of PDE4, inhibiting its enzymatic activity and preventing the breakdown of cAMP. This results in increased intracellular cAMP levels, which can activate protein kinase A (PKA) and subsequently influence downstream signaling pathways. Additionally, this compound can interact with other proteins and enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These findings suggest that this compound can have lasting effects on cells, making it a valuable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its efficacy and safety at different dosages. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes. At therapeutic doses, this compound has been found to modulate enzyme activity, gene expression, and cellular metabolism without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites. These metabolic processes can influence the pharmacokinetics and pharmacodynamics of this compound, affecting its overall efficacy and safety. Additionally, this compound can impact metabolic flux and metabolite levels, further contributing to its biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and accumulation in target tissues. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through the presence of targeting signals or post-translational modifications. For example, this compound can be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, this compound can localize to the mitochondria, affecting mitochondrial function and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal. The reaction conditions often involve heating the reactants to facilitate cyclization .

Industrial Production Methods: Industrial production methods for this compound derivatives may involve multi-step synthesis processes. These processes often include the use of microwave-assisted reactions or novel catalysts to improve yield, reduce reaction time, and lower production costs .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives .

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine and its derivatives continue to be a focal point of research due to their diverse biological activities and potential therapeutic applications. Their unique chemical properties and interactions with molecular targets make them valuable in the development of new drugs and materials.

Properties

IUPAC Name

thieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c1-2-9-6-3-7-4-8-5(1)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNBDIMXFJYDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504083
Record name Thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-68-4
Record name Thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[3,2-d]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some common starting materials for synthesizing Thieno[3,2-d]pyrimidines?

A1: Thieno[3,2-d]pyrimidines can be synthesized using various approaches, often starting from substituted thiophenes or pyrimidines. Common starting materials include:

  • 3-Aminothiophene-2-carboxylic acid derivatives: These can be reacted with isocyanates to form 3-N-aryl-1H-thieno[3,2-d]pyrimidine-2,4-diones. []
  • Mercaptoacetic acid: This can be utilized in a multi-step synthesis involving esterification, ring closure reactions, and substitution to obtain 4-chlorothieno[3,2-d]pyrimidine. []
  • 2,4-Dichlorothis compound: This versatile intermediate can be used in one-pot synthesis to create 2,4-diamino-substituted Thieno[3,2-d]pyrimidines by reacting it with various amines. []
  • α-Acetylenic nitriles: These react with mercaptoacetonitrile to yield 3-aminothiophene-2-carbonitriles, which can be further converted into 2,4,6-trisubstituted thieno[3,2-d]pyrimidines. []
  • Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothis compound-7-carboxylate: This compound serves as a valuable precursor for constructing novel tricyclic compounds containing the thienodipyrimidine moiety. []

Q2: How can I introduce different substituents at specific positions of the this compound core?

A2: Several methods enable the introduction of various substituents:

  • Nucleophilic Aromatic Substitution: This approach allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiols, at the electron-deficient positions of the this compound ring. [, ]
  • Palladium-Catalyzed Coupling Reactions: These versatile reactions, such as Suzuki, Stille, and Sonogashira couplings, enable the introduction of aryl, alkenyl, and alkynyl substituents at specific positions. []
  • Alkylation Reactions: Using alkyl halides or other alkylating agents, alkyl groups can be introduced at nitrogen atoms within the this compound core. [, ]

Q3: Can you provide spectroscopic data to confirm the structure of Thieno[3,2-d]pyrimidines?

A3: Yes, several spectroscopic techniques are routinely employed:

  • 1H NMR: Characteristic signals of thiophene protons (H-6 and H-7) are observed, along with signals corresponding to other substituents. []
  • 13C NMR: This technique provides valuable information about the carbon framework of the molecule. [, ]
  • IR Spectroscopy: Specific functional groups, such as carbonyl and amine groups, exhibit characteristic absorption bands. [, , ]
  • Mass Spectrometry: This technique provides the molecular weight and fragmentation patterns, aiding in structural elucidation. [, ]

Q4: What are the primary biological targets of Thieno[3,2-d]pyrimidines?

A4: Thieno[3,2-d]pyrimidines have demonstrated activity against a variety of biological targets, including:

  • Protein Kinases: Several derivatives exhibit inhibitory activity against kinases such as Bruton's Tyrosine Kinase (BTK), Ataxia Telangiectasia and Rad3-related (ATR) kinase, Phosphoinositide 3-kinase (PI3K), and PIM kinases. [, , , ]
  • Phosphodiesterases (PDEs): Specifically, some derivatives act as selective inhibitors of PDE4, a target for inflammatory diseases. []
  • Protozoan Parasites: Certain Thieno[3,2-d]pyrimidines display antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. [, ]

Q5: How do structural modifications influence the biological activity of Thieno[3,2-d]pyrimidines?

A5: Structure-activity relationship (SAR) studies have revealed crucial insights:

  • Substituents at position 4: Modifications at this position significantly affect activity against various targets. For instance, introducing alkynyl groups at position 4 led to potent anti-trypanosome activity. []
  • Substituents at position 2 and 6: These positions also play a role in modulating activity. Introducing various substituents at these positions led to the identification of compounds with antiproliferative activity against different cancer cell lines. []
  • Introduction of a piperazine unit: Incorporating a piperazine unit into the this compound core enhanced anti-cancer activity, likely due to its interaction with protein tyrosine kinases. []

Q6: Are there any this compound derivatives currently in clinical trials?

A6: Yes, IBL-302 (AUM302), a macrocyclic this compound derivative, is currently in late preclinical development and has demonstrated promising activity as a triple PI3K/mTOR/PIM inhibitor against neuroblastoma and breast cancer. []

Q7: What are some strategies for improving the solubility and bioavailability of Thieno[3,2-d]pyrimidines?

A7: Various strategies can be employed:

    Q8: What is known about the toxicity of Thieno[3,2-d]pyrimidines?

    A8: While toxicity profiles vary depending on the specific structure, research has highlighted some findings:

    • Compound 3 (GW837016X): This alkynyl-substituted thienopyrimidine exhibited potent anti-trypanosome activity but also showed some toxicity against mammalian cell lines. []

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